

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1418853

[Get Quote](#)

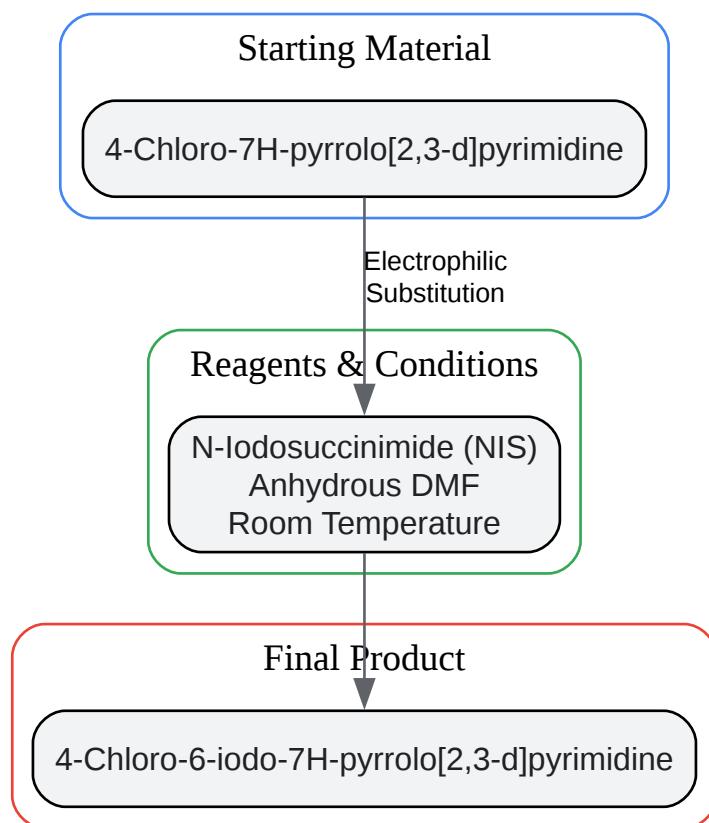
The pyrrolo[2,3-d]pyrimidine core, an isomer of purine, is recognized in medicinal chemistry as a "privileged scaffold".^{[1][2]} This bicyclic heteroaromatic system serves as the foundational structure for numerous biologically active compounds. Its structural rigidity and capacity for diverse functionalization at multiple positions allow for the precise tuning of molecular properties to achieve high-affinity and selective binding to biological targets.

4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 876343-10-1) is a strategically functionalized derivative of this core.^{[1][3][4][5]} The chlorine atom at the 4-position acts as a versatile handle for nucleophilic substitution, while the iodine atom at the 6-position enables a range of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki and Sonogashira couplings. This dual reactivity makes it an exceptionally valuable intermediate for constructing complex molecular architectures, most notably in the synthesis of Janus kinase (JAK) inhibitors like Tofacitinib and Ruxolitinib, which have revolutionized the treatment of autoimmune diseases and cancers.^{[6][7]}

Physicochemical Properties and Data

A comprehensive understanding of the compound's physical and chemical properties is essential for its effective use in synthesis.

Property	Value	Source
CAS Number	876343-10-1	PubChem[1], ChemicalBook[4]
Molecular Formula	C ₆ H ₃ ClIN ₃	PubChem[1][8]
Molecular Weight	279.46 g/mol	PubChem[1][8]
Appearance	White to off-white solid/crystalline powder	ChemicalBook[5][9]
Melting Point	219-220 °C (decomposes)	ChemicalBook[3][5]
Solubility	Soluble in DMSO, DMF; sparingly soluble in water	Guidechem[10], SrinivChem[11]
IUPAC Name	4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine	PubChem[8]


Synthesis Methodologies: Pathways to a Key Intermediate

The synthesis of **4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine** can be approached via several routes. The choice of method often depends on the starting material availability, scalability, and desired purity profile. Below are two field-proven, validated protocols.

Method A: Direct Electrophilic Iodination

This is the most straightforward approach, starting from the readily available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The electron-rich nature of the pyrrole ring facilitates electrophilic substitution.

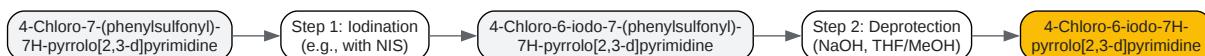
Diagram: Direct Iodination Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for direct synthesis via electrophilic iodination.

Experimental Protocol: Direct Iodination

- Inert Atmosphere Setup: To a dry, round-bottom flask equipped with a magnetic stirrer, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq). Purge the flask with an inert gas (Nitrogen or Argon).
- Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material completely. A typical concentration is around 0.3 M.
- Reagent Addition: In a single portion, add N-Iodosuccinimide (NIS) (1.1 eq) to the solution at room temperature.^{[4][10]}
 - Causality Insight: NIS is a mild and effective electrophilic iodinating agent for electron-rich aromatic and heteroaromatic rings. Its use avoids the harsh conditions associated with


molecular iodine and an oxidant. Anhydrous DMF is used as it is a polar aprotic solvent that effectively dissolves the reactants and facilitates the ionic reaction mechanism.

- Reaction: Stir the resulting mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
- Work-up: Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) to quench any unreacted NIS. A precipitate will form.
- Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with water followed by a cold non-polar solvent (e.g., diethyl ether or hexane) to remove succinimide byproduct. The crude product can be further purified by recrystallization from a suitable solvent like acetonitrile to yield the final product as a white solid.^[3]

Method B: Iodination with Protecting Group Strategy

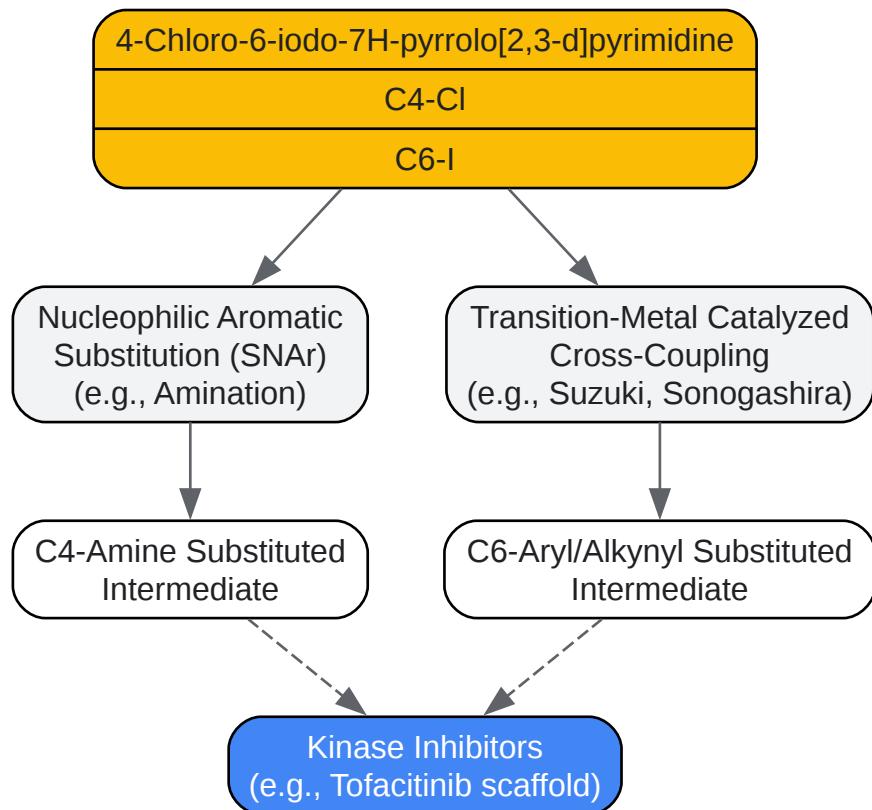
For large-scale synthesis or when regioselectivity is a major concern, a protecting group strategy is often employed. The phenylsulfonyl group is a common choice for protecting the N7 position of the pyrrole ring.

Diagram: Protected Synthesis and Deprotection Workflow

[Click to download full resolution via product page](#)

Caption: Two-step synthesis via a phenylsulfonyl-protected intermediate.

Experimental Protocol: Synthesis via Deprotection


- Iodination of Protected Intermediate: The starting material, 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine, is first iodinated using a standard procedure similar to Method A to yield 4-chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine.

- Causality Insight: The bulky phenylsulfonyl group at N7 can help direct the incoming electrophile (I⁺) to the C6 position, enhancing regioselectivity. It also increases the solubility of the intermediate in organic solvents.
- Deprotection Setup: In a round-bottom flask, suspend the iodinated and protected intermediate (1.0 eq) in Tetrahydrofuran (THF).^{[3][5]}
- Base Addition: Add a 5 M solution of Sodium Hydroxide (NaOH) in Methanol.^{[3][5]} The amount of base should be in significant excess (e.g., 4-5 eq).
- Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction involves the nucleophilic attack of hydroxide on the sulfonyl group, leading to its cleavage.
- Quenching and Isolation: After the reaction is complete, carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to neutralize the excess base.^{[3][5]} Concentrate the mixture under reduced pressure to remove the organic solvents (THF, Methanol).
- Purification: The resulting precipitate is collected by filtration, washed with water, and then purified by trituration or recrystallization from boiling acetonitrile to afford the high-purity final product.^{[3][5]} This method has been reported to yield the product in high purity (98% by HPLC) and good yield (around 77-94%).^[3]

Chemical Reactivity and Strategic Applications

The synthetic utility of **4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine** stems from the orthogonal reactivity of its two halogen substituents.

Diagram: Reactivity and Application Pathway

[Click to download full resolution via product page](#)

Caption: Orthogonal reactivity enabling diverse drug scaffold synthesis.

- Reactivity at C4-Cl: The chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing pyrimidine ring. This allows for the straightforward introduction of various nucleophiles, particularly amines, which is a key step in the synthesis of many kinase inhibitors.[\[11\]](#)
- Reactivity at C6-I: The carbon-iodine bond is highly susceptible to transition-metal-catalyzed cross-coupling reactions. This position is often used to introduce aryl, heteroaryl, or alkynyl groups that can occupy key binding pockets in target enzymes, thereby enhancing potency and selectivity. The C-I bond is more reactive than a C-Br or C-Cl bond in these reactions, allowing for selective functionalization.

This dual reactivity allows for a modular and convergent approach to building complex drug molecules, where different fragments can be installed sequentially at the C4 and C6 positions.

Safety and Handling

As with any active chemical reagent, proper safety protocols must be observed when handling **4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine**.

- GHS Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).^[8]
- Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its robust synthesis, well-defined physicochemical properties, and, most importantly, its orthogonal reactivity make it an indispensable tool for medicinal chemists. The continued application of this building block in the development of kinase inhibitors and other targeted therapies underscores its enduring value in the quest for novel treatments for a wide range of human diseases.^{[9][12]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine synthesis - chemicalbook [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]
- 5. 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine | 876343-10-1 [chemicalbook.com]
- 6. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 7. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d] pyrimidine - Google Patents [patents.google.com]
- 8. 4-Chloro-6-iodo-7H-pyrrolo(2,3-d)pyrimidine | C6H3ClIN3 | CID 45789732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. [srinichem.com](#) [srinichem.com]
- 12. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1418853#4-chloro-6-iodo-7h-pyrrolo-2-3-d-pyrimidine-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com